

Protocol for Preparing Giant Unilamellar Vesicles (GUVs) with 15:0 PC

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Compound of Interest

Compound Name: 15:0 PC

Cat. No.: B1228683

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Giant Unilamellar Vesicles (GUVs) are valuable model systems for studying the biophysical properties of lipid bilayers and their interactions with molecules such as peptides and drugs. Their size, typically ranging from 10 to 100 μm in diameter, allows for direct visualization using light microscopy. This protocol details the preparation of GUVs composed of 1,2-dipentadecanoyl-sn-glycero-3-phosphocholine (**15:0 PC**), a saturated phosphatidylcholine. The primary method described is electroformation, which generally produces a high yield of unilamellar vesicles.^[1] An alternative method, gentle hydration, is also outlined for instances where electroformation is not suitable, such as with charged lipids or high ionic strength buffers.^{[1][2]}

Materials and Methods

Reagents and Equipment

A comprehensive list of necessary reagents and equipment is provided in the table below.

Category	Item	Specifications
Lipids	1,2-dipentadecanoyl-sn-glycero-3-phosphocholine (15:0 PC)	Powder or chloroform solution
Fluorescent lipid probe (e.g., NBD-PE, Lissamine Rhodamine B-PE)	Optional, for visualization	
Solvents	Chloroform	HPLC grade
Methanol	HPLC grade	
Buffers & Solutions	Sucrose solution	200 mM, for internal GUV solution
Glucose solution	Isotonic to sucrose solution, for external solution	
Equipment	Electroformation chamber	With Indium Tin Oxide (ITO) coated glass slides or platinum wires
Function generator	Capable of producing AC electric fields	
Vacuum desiccator or nitrogen/argon stream	For drying lipid film	
Glass syringes	For lipid handling	
Pipettes and tips		
Beakers and vials		
Heating block or water bath	To maintain temperature above lipid T	
Fluorescence microscope	For GUV observation	

Experimental Protocol: Electroformation

The electroformation technique utilizes an AC electric field to induce the swelling of a dry lipid film to form GUVs.[3] This method is highly efficient for producing a large population of unilamellar vesicles.[1]

1. Lipid Film Preparation: a. Prepare a 1 mg/mL stock solution of **15:0 PC** in a chloroform:methanol (2:1, v/v) solvent mixture.[4] If incorporating a fluorescent probe, add it to the lipid solution at a molar ratio of 0.5-1%. b. Deposit a thin, uniform layer of the lipid solution onto the conductive sides of two ITO-coated glass slides.[5] A typical volume is 20-50 μ L, depending on the slide area. c. Place the slides in a vacuum desiccator for at least 2 hours to ensure complete removal of the organic solvent.[4] Alternatively, dry the lipid film under a gentle stream of nitrogen or argon gas.[5]

2. GUV Formation: a. Assemble the electroformation chamber by placing a spacer (e.g., Teflon) between the two ITO slides, with the lipid-coated sides facing each other.[5] b. Fill the chamber with a pre-warmed sucrose solution (e.g., 200 mM). The temperature should be maintained above the main phase transition temperature (T_m). GUVs made from **15:0 PC** should be formed at an elevated temperature, for instance, 50°C.[6] c. Connect the ITO slides to a function generator. Apply an AC electric field with a voltage of 1-10 V and a frequency of 10 Hz for 1-2 hours.[1]

3. GUV Harvesting and Observation: a. After electroformation, gently collect the GUV suspension from the chamber using a pipette. b. To enhance contrast for microscopy, dilute the GUV suspension in an isotonic glucose solution. The density difference between the sucrose-filled GUVs and the external glucose solution will cause the vesicles to settle at the bottom of the observation chamber.[7] c. Observe the GUVs using a phase-contrast or fluorescence microscope.

Alternative Protocol: Gentle Hydration

Gentle hydration is a simpler method that does not require an electric field and is suitable for a wider range of lipid compositions, including those with charged lipids.[8]

1. Lipid Film Preparation: a. Prepare a lipid film in a glass vial or on a roughened Teflon disk as described in the electroformation protocol (steps 1a-1c).[4][9]

2. Pre-hydration: a. Pre-hydrate the lipid film with a warm, water-saturated stream of nitrogen or argon gas for approximately 15 minutes.[\[4\]](#)

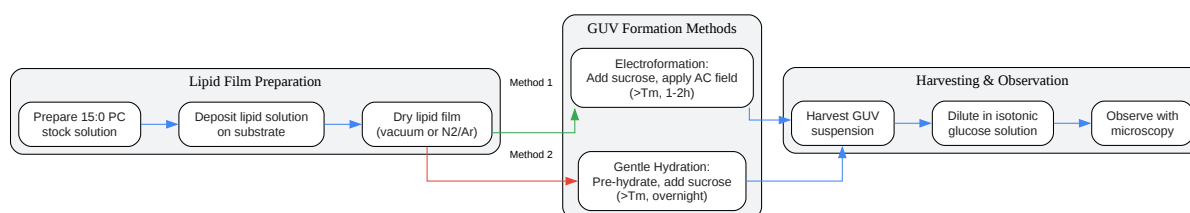
3. Hydration: a. Gently add the pre-warmed hydration buffer (e.g., 200 mM sucrose) to the lipid film.[\[4\]](#)[\[9\]](#) The temperature should be kept above the T_m of **15:0 PC**. b. Seal the container and incubate for several hours to overnight to allow for spontaneous swelling and vesicle formation.
[\[4\]](#)

4. Harvesting and Observation: a. Gently aspirate the GUV-containing supernatant.[\[4\]](#) b. Prepare for microscopy as described in the electroformation protocol (step 3b).

Quantitative Data Summary

Parameter	Electroformation	Gentle Hydration	Reference
Lipid Concentration (in solvent)	1 mg/mL	1 mg/mL	[4]
Lipid Film Volume	20-50 μ L	30 μ L	[4]
Solvent Evaporation Time	\geq 2 hours under vacuum	\geq 2 hours under vacuum	[4]
Hydration Solution	200 mM Sucrose	200 mM Sucrose	
Formation Temperature	> T _m of 15:0 PC (e.g., 50°C)	> T _m of 15:0 PC	[6]
AC Field Voltage	1-10 V	N/A	[1]
AC Field Frequency	10 Hz	N/A	[1]
Formation Time	1-2 hours	Several hours to overnight	[1] [4]

Experimental Workflow



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Caption: Workflow for **15:0 PC** GUV preparation.

Signaling Pathways and Logical Relationships

For the preparation of GUVs, there are no signaling pathways involved. The process is a physical self-assembly of lipids into vesicles. The logical relationship in the experimental design is a choice between two primary formation methods, electroformation and gentle hydration, based on the experimental requirements such as lipid composition and buffer conditions. The workflow diagram above illustrates this choice.

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